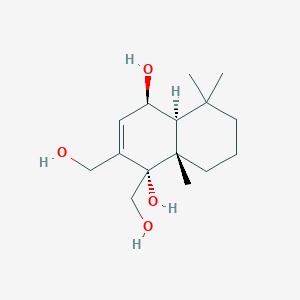
12-Hydroxy-6-epi-albrassitriol
Overview
Description
12-Hydroxy-6-epi-albrassitriol is a natural product and an analog of vitamin D. It is known for its anticancer properties, particularly its ability to inhibit the growth of cancer cells by inducing apoptosis. This compound is found in Chinese urine and has been shown to act as a cyclin-dependent kinase inhibitor, blocking the activity of kinases that promote cell division and tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Hydroxy-6-epi-albrassitriol can be synthesized through various chemical routes. One common method involves the use of cultures of Aspergillus species. The compound is produced through fermentation processes, followed by extraction and purification steps.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation using optimized strains of Aspergillus species. The fermentation broth is then subjected to extraction using organic solvents, followed by chromatographic purification to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxy-6-epi-albrassitriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
12-Hydroxy-6-epi-albrassitriol has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its role in cell cycle regulation and apoptosis.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of breast, prostate, and colon cancers.
Industry: Used in the development of new pharmaceuticals and as a lead compound for drug discovery
Mechanism of Action
The mechanism of action of 12-Hydroxy-6-epi-albrassitriol involves its role as a cyclin-dependent kinase inhibitor. By inhibiting these kinases, the compound blocks the activity of enzymes that promote cell division and tumor growth. This leads to the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of cyclin-dependent kinases and the activation of apoptotic pathways .
Comparison with Similar Compounds
Albrassitriol: Another analog of vitamin D with similar anticancer properties.
Calcitriol: The active form of vitamin D, known for its role in calcium homeostasis and potential anticancer effects.
Tacalcitol: A synthetic analog of vitamin D used in the treatment of psoriasis and other skin conditions
Uniqueness: 12-Hydroxy-6-epi-albrassitriol is unique due to its specific hydroxylation pattern, which contributes to its potent anticancer activity. Unlike other analogs, it has been shown to be particularly effective against a wide range of cancer types, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(1R,4S,4aS,8aS)-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7,11-12,16-19H,4-6,8-9H2,1-3H3/t11-,12+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZKUSWQRONLOJ-PAPYEOQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(C=C(C2(CO)O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@@H](C=C([C@@]2(CO)O)CO)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


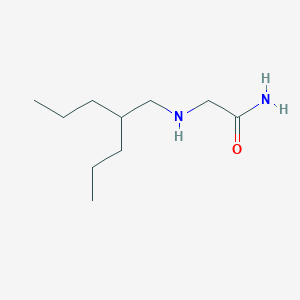

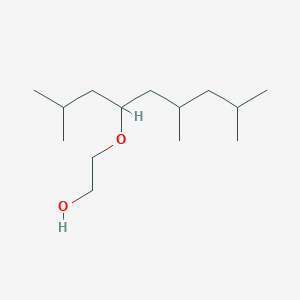


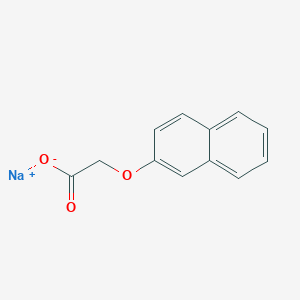
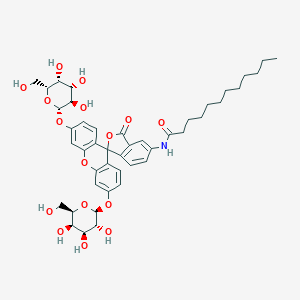


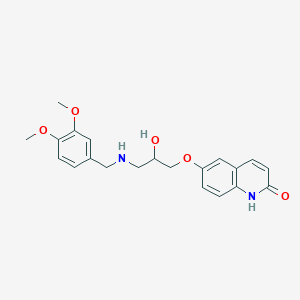
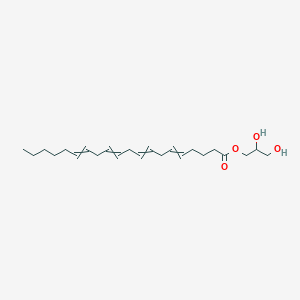


![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B161810.png)
